molecular formula C19H24N4O4S B2900994 ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate CAS No. 1286705-76-7

ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate

Cat. No.: B2900994
CAS No.: 1286705-76-7
M. Wt: 404.49
InChI Key: UVVZKPSJFBPDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate features a benzothiazole core substituted with a methoxy group at position 6, linked to an azetidine ring via a carbon-nitrogen bond. The azetidine is further connected to a piperazine moiety through a carbonyl group, with the piperazine nitrogen esterified by an ethyl carboxylate (Fig. 1). This structural complexity combines heterocyclic motifs known for bioactivity, including anticancer and antimicrobial properties .

Properties

IUPAC Name

ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-3-27-19(25)22-8-6-21(7-9-22)17(24)13-11-23(12-13)18-20-15-5-4-14(26-2)10-16(15)28-18/h4-5,10,13H,3,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVZKPSJFBPDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Moiety: This step involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Azetidine Ring Formation: The azetidine ring can be synthesized by reacting an appropriate amine with a halogenated compound, followed by cyclization under basic conditions.

    Coupling Reactions: The benzo[d]thiazole and azetidine intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.

    Esterification: The final step involves the esterification of the piperazine carboxylate with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed on the piperazine ring or the benzo[d]thiazole moiety using appropriate nucleophiles and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Drug Development: The compound serves as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring and piperazine carboxylate ester contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key structural features :

  • Benzothiazole : A privileged scaffold in medicinal chemistry, often associated with antitumor activity .
  • Azetidine : A strained four-membered ring that enhances metabolic stability and modulates receptor binding compared to larger rings like piperidine .
  • Piperazine-carboxylate : Introduces solubility and serves as a pharmacophore for interactions with biological targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules:

Compound Name Core Structure Key Substituents Synthesis Method Reported Bioactivity
Target Compound Benzothiazole-azetidine-piperazine 6-methoxy, ethyl carboxylate Likely involves acylation of azetidine and nucleophilic substitution Hypothesized anticancer activity
2-(Piperazin-1-yl)benzo[d]thiazole derivatives Benzothiazole-piperazine Bromoacetyl, azide Nucleophilic substitution of 2-chlorobenzothiazole with piperazine Anticancer screening
Ethyl 4-[4-((4-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)carbamoyl)phenyl]sulfonylpiperazine-1-carboxylate Benzothiazole-piperazine Ethoxy, methyl, sulfonyl, carbamoyl Sulfonylation and carbamoylation reactions Not reported
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperidine-piperazine 2-Methoxyphenyl, ethyl carboxylate Reductive amination using NaBH3CN Not reported (structural analog)
Azetidin-2-one derivatives Benzimidazole-azetidine Hydrazide, substituted acetophenone Hydrazone formation followed by cyclization Antioxidant activity

Physicochemical Properties

Property Target Compound Benzothiazole-Piperazine Sulfonylpiperazine Azetidin-2-one
Molecular Weight ~450 g/mol (est.) ~350–400 g/mol 542.6 g/mol ~300–350 g/mol
LogP (Lipophilicity) Moderate (est.) Moderate High (sulfonyl group) Low (polar hydrazide)
Key Functional Groups Ester, azetidine Azide, bromoacetyl Carbamoyl, sulfonyl Hydrazone, ketone

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for synthesizing ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate?

  • Methodology : Multi-step organic synthesis involving coupling reactions, such as:

  • Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents.
  • Introduction of the azetidine ring via nucleophilic substitution or ring-closing reactions.
  • Piperazine coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions.
  • Final esterification with ethyl chloroformate .
    • Key Considerations : Optimize reaction yields by controlling temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm connectivity of the azetidine-piperazine backbone (e.g., ¹H-NMR signals at δ 3.2–4.5 ppm for piperazine protons) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z ~500–550 Da) .
  • X-ray Crystallography : Resolve 3D conformation using SHELX programs to analyze bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C).
  • Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions.
  • Structural Validation : Re-examine compound purity via HPLC (≥95% purity threshold) and confirm stereochemistry with circular dichroism (CD) .
    • Case Study : Discrepancies in PARP inhibition (e.g., IC₅₀ 10 nM vs. 100 nM) may arise from assay interference by residual solvents (e.g., DMSO >0.1%) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the azetidine-piperazine moiety?

  • Methodology :

  • Analog Synthesis : Replace the ethyl ester with methyl or tert-butyl groups to assess steric effects.
  • Bioisosteric Replacement : Substitute the benzothiazole with thiazolo[3,2-b]triazole to enhance metabolic stability .
  • Pharmacophore Mapping : Use Schrödinger’s Maestro to model hydrogen-bond interactions with kinase ATP-binding pockets .
    • Critical Data : LogP values >3.0 correlate with improved blood-brain barrier penetration but may reduce solubility .

Q. How can computational methods predict the compound’s interaction with biological targets like PARP or Plk1?

  • Workflow :

  • Molecular Docking : AutoDock Vina or Glide to screen against PDB structures (e.g., PARP1: 4UND).
  • Molecular Dynamics (MD) Simulations : GROMACS to assess binding stability over 100-ns trajectories.
  • Free Energy Calculations : MM-PBSA to quantify binding affinities (ΔG ~-8 kcal/mol for high-affinity hits) .
    • Validation : Cross-check predictions with SPR (surface plasmon resonance) data (e.g., KD ≤ 50 nM for PARP1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.